molecular formula C16H14ClNO4S B2823574 N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034490-96-3

N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2823574
CAS No.: 2034490-96-3
M. Wt: 351.8
InChI Key: PVJCVFVPGNWZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,2'-Bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a bifuran moiety as a key structural component. The compound combines a 3-chloro-2-methylbenzenesulfonamide group linked via a methylene bridge to a [2,2'-bifuran]-5-yl substituent. This structure is analogous to other sulfonamides synthesized for applications in medicinal chemistry and materials science, where the sulfonamide group and aromatic systems are known to influence biological activity and electronic properties .

Properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-11-13(17)4-2-6-16(11)23(19,20)18-10-12-7-8-15(22-12)14-5-3-9-21-14/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJCVFVPGNWZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Bifuran Moiety: : The bifuran unit can be synthesized through the coupling of two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a furan halide in the presence of a palladium catalyst and a base.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an amine derivative of the bifuran. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Final Coupling: : The final step involves coupling the bifuran moiety with the sulfonamide intermediate. This can be done using a nucleophilic substitution reaction where the bifuran derivative reacts with the sulfonamide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The bifuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. This can lead to the formation of diketone derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium on carbon, palladium acetate.

Major Products Formed

    Oxidation: Diketone derivatives of the bifuran.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its bifuran and sulfonamide functionalities.

  • Materials Science: : The unique electronic properties of the bifuran moiety make this compound a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Biological Studies: : The compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites.

  • Chemical Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Bifuran π-Linkers

Compounds containing bifuran π-linkers, such as those in the DPTM series, demonstrate enhanced polarizability (〈α〉), a critical property for nonlinear optical materials. For example:

  • DPTM-5 : Features 5,5′-dimethyl-2,2′-bifuran as a first π-linker, achieving 〈α〉 = 677.51 a.u.
  • DPTM-6 : Utilizes the same bifuran linker but with a second π-linker (2,5-dimethyloxazole), yielding 〈α〉 = 668.19 a.u.

In contrast, compounds with non-bifuran linkers, such as dimethyloxazolo[5,4-d]oxazole (DPTM-3: 〈α〉 = 640.19 a.u.) or benzofuran (DPTM-10: 〈α〉 = 605.58 a.u.), show significantly lower polarizability . The bifuran group in the target compound likely contributes to superior electronic properties compared to these analogues.

Sulfonamide Derivatives with Varied Substituents

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide : A structurally simpler sulfonamide with demonstrated anti-hypertensive and anti-malarial activities. Its crystal structure has been resolved, highlighting the role of hydrogen bonding in stability .
  • N-([2,2′-Bifuran]-5-ylmethyl)-4-methylbenzenesulfonamide (1m) : A closely related compound synthesized with a 4-methylphenyl group instead of 3-chloro-2-methyl. It has a melting point of 84–86°C and was synthesized in 70% yield under mild conditions .

Data Tables

Table 1. Polarizability (〈α〉) of Compounds with Different π-Linkers

Compound ID First π-Linker 〈α〉 (a.u.)
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 677.51
DPTM-6 5,5′-Dimethyl-2,2′-bifuran 668.19
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 640.19
DPTM-10 2,5-Dimethylbenzofuran 605.58

Table 2. Comparison of Sulfonamide Derivatives

Compound Substituents Melting Point (°C) Yield (%)
Target Compound* 3-Chloro-2-methylphenyl Not reported Not reported
1m 4-Methylphenyl 84–86 70
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro-2-methoxyphenyl Not reported Not reported

*Predicted based on structural analogues.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

The compound features a bifuran moiety attached to a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves:

  • Coupling of bifuran derivatives with sulfonamide precursors.
  • Microwave-assisted synthesis has been highlighted as an effective method for producing such compounds under mild conditions.

2.1 Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that various sulfonamide compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • The Minimum Inhibitory Concentration (MIC) values for related sulfonamides have been reported as low as 50 µM against E. coli and 75 µM against S. agalactiae .

2.2 Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties:

  • A study on structurally similar compounds indicated that certain sulfonamide derivatives can act as potent cell cycle inhibitors, potentially affecting cancer cell proliferation .
  • The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by targeting dihydropteroate synthase.
  • Hydrogen Bonding : The bifuran moiety may engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity to target enzymes or receptors.

4.1 Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of sulfonamide derivatives were screened for antimicrobial activity, revealing that modifications in the chemical structure significantly influenced their efficacy against various pathogens .
  • Anticancer Activity : Research involving N-(7-indazolyl)benzenesulfonamide derivatives demonstrated promising results in inhibiting tumor cell growth through cell cycle arrest mechanisms .

4.2 Data Table: Biological Activity Summary

CompoundActivity TypeMIC (µM)Reference
N-[2,2'-bifuran]-5-ylmethyl-3-chloro-2-methylbenzenesulfonamideAntimicrobial50
N-(7-indazolyl)benzenesulfonamideAnticancer-
Various sulfonamidesGeneral Antimicrobial75

5. Conclusion

This compound presents a promising avenue for further research into its biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a bifuran derivative (e.g., [2,2'-bifuran]-5-ylmethanol) with a sulfonamide precursor (e.g., 3-chloro-2-methylbenzenesulfonyl chloride). Microwave-assisted synthesis under mild conditions (40–60°C, DMF solvent) can enhance reaction efficiency, while coupling agents like EDC/HOBt improve amide bond formation .
  • Key Variables : Solvent polarity, temperature, and stoichiometry of reactants significantly affect yield. For example, THF may reduce side reactions compared to DMSO .

Q. How can structural characterization of this compound be performed to confirm purity and molecular identity?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm bifuran and sulfonamide moieties (e.g., aromatic protons at δ 6.5–7.5 ppm, sulfonamide S=O stretch at ~1350 cm1^{-1} in FTIR) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
  • HRMS : Validate molecular formula (e.g., C17_{17}H15_{15}ClNO4_4S) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Assays :

  • Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

  • Strategies :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time (e.g., 2-hour residence time vs. 24 hours in batch) .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if bifuran precursors require functionalization .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) to isolate high-purity product .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC50_{50} values across studies)?

  • Solutions :

  • Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use 8–12 concentration points to improve IC50_{50} accuracy .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .

Q. How does the bifuran moiety influence the compound’s interaction with biological targets compared to non-furan analogs?

  • Mechanistic Insights :

  • π-π Stacking : The bifuran’s planar structure enhances binding to aromatic residues in enzyme active sites (e.g., COX-2) .
  • Hydrogen Bonding : Sulfonamide groups interact with polar residues (e.g., Asn382^{382} in EGFR), while chloro-methyl groups improve hydrophobic interactions .
    • Comparative Studies : Replace bifuran with benzene or pyridine analogs and measure ΔG binding via ITC (isothermal titration calorimetry) .

Q. What strategies mitigate stability issues (e.g., hydrolysis) during in vitro and in vivo studies?

  • Approaches :

  • pH Optimization : Use buffered solutions (pH 7.4) to prevent sulfonamide hydrolysis .
  • Prodrug Design : Modify the sulfonamide to a methyl ester for improved plasma stability, with enzymatic cleavage in target tissues .
  • Lyophilization : Store the compound as a lyophilized powder at -80°C to extend shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.